3-(2,2-Dimethyloxan-4-yl)-2-methylsulfanylquinazolin-4-one
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Overview
Description
3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a dimethyloxane ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the dimethyloxane ring, and the attachment of the methylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling. The dimethyloxane ring and methylsulfanyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-(2,2-DIMETHYLOXAN-4-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 3-(2,2-DIMETHYLOXAN-4-YL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of structural features, including the quinazolinone core, dimethyloxane ring, and methylsulfanyl group. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
303051-66-3 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-methylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2)10-11(8-9-20-16)18-14(19)12-6-4-5-7-13(12)17-15(18)21-3/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
USTDQPWLHGQZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N2C(=O)C3=CC=CC=C3N=C2SC)C |
solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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